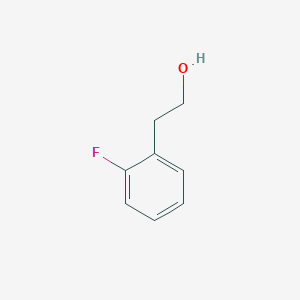

2-Fluorophenethyl alcohol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGZVZDWCTFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369831 | |

| Record name | 2-Fluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-06-7 | |

| Record name | 2-Fluorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Fluorophenethyl Alcohol

Established Organic Synthesis Routes to 2-Fluorophenethyl Alcohol

Traditional methods for synthesizing this compound often involve the reduction of a corresponding carboxylic acid or its derivative, or the nucleophilic substitution of a suitable precursor. These established routes provide a reliable foundation for accessing this fluorinated alcohol.

Catalytic Hydrogen Transfer Reactions in the Formation of Fluorophenethyl Alcohols

Catalytic hydrogen transfer (CTH) reactions represent a significant strategy for the reduction of carbonyl compounds to alcohols, offering a safer and more convenient alternative to methods requiring high-pressure hydrogen gas. mdpi.comnih.gov In the context of producing fluorophenethyl alcohols, this methodology typically involves the use of a hydrogen donor, such as an alcohol, and a metal catalyst. nih.gov The reaction proceeds through the transfer of hydrogen from the donor molecule to the carbonyl substrate, facilitated by the catalyst. diva-portal.org

Recent advancements have explored the use of various catalysts, including those based on ruthenium and iridium, to facilitate these transformations. nih.govdiva-portal.org For instance, iridium catalysts have been shown to be effective in the transfer hydrogenation of unsaturated aldehydes using isopropanol (B130326) as the hydrogen donor. nih.gov The mechanism involves the formation of an iridium hydride species which then reduces the carbonyl group. nih.gov While not explicitly detailed for this compound in the provided results, the principles of CTH are broadly applicable to the reduction of precursors like 2-fluorophenylacetaldehyde or its derivatives. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, minimizing side reactions. mdpi.comnih.gov

Deoxyfluorination Strategies Utilizing Sulfonimidoyl Fluorides to Access Fluorinated Alcohols

Deoxyfluorination of alcohols provides a direct route to alkyl fluorides, a class of compounds with significant applications in medicinal chemistry. cas.cnnih.gov A notable development in this area is the use of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (B91410), also known as SulfoxFluor, as a deoxyfluorination reagent. cas.cnnih.govresearchgate.net This crystalline compound is stable, easy to handle, and offers high efficiency and selectivity in converting alcohols to their corresponding fluorides. cas.cnnih.gov

The reaction, which can be carried out at room temperature, demonstrates broad functional group tolerance and high selectivity for fluorination over elimination. cas.cnresearchgate.net SulfoxFluor is reported to be superior to other reagents like 2-pyridinesulfonyl fluoride (PyFluor) in terms of reaction rate and more fluorine-economical than perfluorobutanesulfonyl fluoride (PBSF). cas.cnnih.govresearchgate.net Although the provided information focuses on the conversion of alcohols to alkyl fluorides, the underlying principle of activating a hydroxyl group for nucleophilic substitution is relevant. A retrosynthetic analysis suggests that this compound could potentially be synthesized from a diol precursor where one hydroxyl group is selectively fluorinated. Furthermore, SulfoxFluor has also been utilized in deoxyazidation reactions of alcohols, highlighting its versatility in functional group interconversions. nih.gov

Electrochemical Approaches to the Synthesis of Fluorinated Benzyl (B1604629) Alcohols and Analogues

Electrochemical methods offer a powerful and sustainable approach to organic synthesis, providing precise control over reaction conditions. beilstein-journals.orgnih.gov In the context of synthesizing fluorinated aromatic compounds, electrochemical oxidation can be employed to generate reactive intermediates that subsequently undergo fluorination. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the electrochemical benzylic C(sp³)–H fluorination has been demonstrated as a viable method. beilstein-journals.orgnih.govbeilstein-journals.org This process typically involves the anodic oxidation of a benzylic substrate to form a radical cation, followed by proton transfer and further oxidation to a benzylic cation, which is then trapped by a fluoride source. nih.gov

The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial, acting as both a solvent and a stabilizer for the cationic intermediates. beilstein-journals.orgbeilstein-journals.orgacs.org For example, an electrochemical system using caesium fluoride (CsF) dissolved in HFIP has been shown to effectively fluorinate benzylic positions. beilstein-journals.orgbeilstein-journals.org While these examples primarily describe the introduction of fluorine to a benzylic carbon, the underlying principles of electrochemical generation of reactive intermediates could be adapted for the synthesis of fluorinated benzyl alcohols through different synthetic strategies, such as the functionalization of a pre-existing alcohol or the reduction of a fluorinated carbonyl compound under electrochemical conditions. Recent studies have also highlighted the use of pulsed electrolysis to enhance the fluorination of unstable primary benzylic cations. rsc.org

Development of Advanced and Stereoselective Synthetic Pathways

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced synthetic methods that allow for the stereoselective synthesis of chiral molecules like this compound.

Asymmetric Synthesis Approaches for Chiral Fluorophenethyl Alcohol Derivatives

The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with biocatalysis emerging as a particularly powerful tool. magtech.com.cn The asymmetric bioreduction of prochiral ketones to enantiopure alcohols offers high enantioselectivity under mild reaction conditions. magtech.com.cn This approach could be directly applied to the synthesis of chiral this compound by the enantioselective reduction of 2-fluorophenylacetaldehyde or a related ketone.

Another significant strategy involves the use of chiral metal complexes as catalysts. For instance, chiral Ni(II) complexes have been successfully employed in the asymmetric synthesis of fluorinated amino acid derivatives. beilstein-journals.org While this specific example focuses on amino acids, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction is broadly applicable. Furthermore, catalytic enantioselective methods involving alcohol-mediated hydrogen transfer have been developed for the synthesis of various chiral organofluorine compounds. nih.gov These reactions utilize a chiral catalyst to transfer hydrogen from an alcohol to a prochiral substrate, affording a chiral alcohol product with high enantiomeric excess. nih.gov The synthesis of chiral 1,2-amino alcohols has also been achieved with high yields and selectivities using pseudoephedrine as a chiral auxiliary. nih.gov

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgmdpi.com Various MCRs, such as the Ugi and Passerini reactions, are widely used to generate molecular diversity and complex scaffolds. organic-chemistry.orgrug.nl While a specific MCR for the direct synthesis of this compound is not detailed in the provided search results, the principles of MCRs could be applied to construct a precursor which can then be converted to the target molecule. For example, an MCR could be designed to assemble a molecule containing the 2-fluorophenyl group and a functionalized two-carbon side chain that can be subsequently transformed into the desired alcohol.

Data Tables

Table 1: Comparison of Deoxyfluorination Reagents

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| SulfoxFluor | High reaction rate, fluorine-economical, stable, easy to handle, high selectivity | Not specified | cas.cnnih.govresearchgate.net |

| PyFluor | Not specified | Slower reaction rate than SulfoxFluor | cas.cnnih.govresearchgate.net |

| PBSF | Not specified | Less fluorine-economical than SulfoxFluor | cas.cnnih.govresearchgate.net |

Table 2: Key Features of Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Catalytic Hydrogen Transfer | Use of a hydrogen donor and metal catalyst; avoids high-pressure H₂. | Reduction of 2-fluorophenylacetaldehyde or its derivatives. | mdpi.comnih.govdiva-portal.org |

| Electrochemical Synthesis | Precise control over reaction conditions; sustainable. | Benzylic C-H fluorination of a precursor or reduction of a fluorinated carbonyl. | beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org |

| Asymmetric Bioreduction | High enantioselectivity; mild reaction conditions. | Enantioselective reduction of a prochiral ketone to form chiral this compound. | magtech.com.cn |

| Multi-component Reactions | High efficiency and atom economy; rapid generation of molecular diversity. | Assembly of a precursor molecule containing the 2-fluorophenyl group and a functionalized side chain. | frontiersin.orgmdpi.comorganic-chemistry.org |

Process Optimization and Scalability Considerations in Laboratory and Industrial Synthesis

The synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries, is predominantly achieved through the reduction of a suitable precursor, such as 2-fluorophenylacetic acid or its derivatives. nih.govgoogle.com The optimization of this transformation is critical for improving yield, purity, and cost-effectiveness, particularly when transitioning from laboratory-scale synthesis to industrial production. Key parameters that are typically optimized include the choice of reducing agent, catalyst, solvent, temperature, and pressure.

One of the primary routes involves the catalytic hydrogenation of 2-fluorophenylacetic acid or its esters. Various catalytic systems can be employed for this reduction. For instance, the reduction of benzoic acid derivatives has been effectively carried out using Platinum on Titanium Dioxide (Pt/TiO₂) catalysts. nih.gov While specific data for the 2-fluoro isomer is limited, related transformations provide insight into potential optimization strategies. For example, the manganese(I)-catalyzed hydrosilylation of 4-fluorobenzoic acid to the corresponding alcohol demonstrates the potential of earth-abundant metal catalysts. nih.gov

Another established method for producing phenethyl alcohols is the hydrogenation of styrene (B11656) oxides. acs.org In the case of unsubstituted phenethyl alcohol, hydrogenation of styrene oxide using a Raney nickel catalyst resulted in a 90.2% yield, showcasing a viable pathway that could be adapted for the fluorinated analogue, starting from 2-fluorostyrene (B1345600) oxide. acs.org

The choice of solvent is a critical factor influencing reaction efficiency and selectivity. Studies on the hydrogenation of related compounds have shown that solvent polarity and its ability to stabilize intermediates can significantly affect reaction rates. osti.gov For example, in the hydrogenation of benzoic acid, non-polar solvents like hexane (B92381) have been shown to be effective. nih.gov The selection must also consider downstream processing, such as product isolation and purification, and the ease of solvent recovery and recycling, which are crucial for large-scale operations.

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. These include ensuring consistent heat and mass transfer within larger reactors, managing the safe handling of potentially hazardous reagents like metal hydrides or hydrogen gas, and developing robust methods for catalyst recovery and reuse to minimize costs and environmental impact. The use of continuous flow reactors is an increasingly adopted strategy in industrial settings for the production of similar pharmaceutical intermediates. This approach can offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. Furthermore, in-process monitoring techniques, such as in-situ Fourier-transform infrared spectroscopy (FTIR) or liquid chromatography-mass spectrometry (LC-MS), are essential for real-time tracking of reaction progress and impurity formation, allowing for dynamic optimization and ensuring consistent product quality. rsc.org

Table 1: Comparison of Synthetic Parameters for the Reduction of Phenylacetic Acid Derivatives to Phenethyl Alcohols

| Precursor | Catalyst/Reagent | Solvent | Temperature | Yield | Scale/Notes | Source |

|---|---|---|---|---|---|---|

| 4-Fluorobenzoic Acid | [MnBr(CO)₅] / PhSiH₃ | Cyclohexane | 80°C | High | Demonstrates use of earth-abundant metal catalyst | nih.gov |

| Styrene Oxide | Raney Nickel | - | - | 90.2% | For unsubstituted phenethyl alcohol | acs.org |

| Benzoic Acid | Pt/TiO₂ | Hexane | 25°C | >99% | Mild conditions (1 bar H₂) | nih.gov |

| 2-Fluorophenylacetic Acid | - | - | - | - | A common precursor for reduction | nih.govgoogle.com |

| 2-Fluorotoluene | N-halosuccinimide, then cyanide, then hydrolysis | Carbon tetrachloride, Water | 90-120°C, then 80-100°C | 95.1% (molar yield of acid) | Industrial process for precursor synthesis | google.com |

Green Chemistry Principles in the Production of this compound

A significant advancement in the green synthesis of alcohols is the move away from hazardous reducing agents like lithium aluminum hydride (LAH), which are sensitive to air and moisture and generate significant waste. rsc.org Greener alternatives for the reduction of the precursor, 2-fluorophenylacetic acid, include catalytic transfer hydrogenation using safer hydrogen donors like ammonium (B1175870) formate (B1220265) or glycerol. acs.org Furthermore, innovative methods have been developed for the reduction of carboxylic acids in aqueous media, utilizing nickel-based catalysts and benign surfactants like TPGS-750-M, which drastically reduces the reliance on volatile organic solvents. rsc.orgresearchgate.net

Biocatalysis represents a powerful tool for the green synthesis of this compound. The enzymatic, asymmetric reduction of prochiral ketones is a highly efficient and selective method for producing chiral alcohols. For instance, the reduction of 2'-fluoroacetophenone (B1202908) to the corresponding (S)-1-(2-fluorophenyl)ethanol can be achieved with 100% conversion and high enantioselectivity using (S)-1-phenylethanol dehydrogenase. nih.gov Similarly, whole-cell biocatalysis using various microorganisms, including marine fungi, has been successfully employed for the bioreduction of fluoroacetophenone derivatives. researchgate.net These biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering significant environmental and safety advantages over traditional chemical methods. nih.govfrontiersin.org

The E-factor, defined as the mass ratio of waste to product, is a key metric for quantifying the "greenness" of a chemical process. chembam.comyoutube.com Traditional synthetic routes, such as the Friedel-Crafts alkylation used for phenethyl alcohol production, often employ stoichiometric amounts of reagents like aluminum chloride, leading to significant inorganic waste and consequently high E-factors. acs.org In contrast, catalytic and especially biocatalytic routes have the potential for substantially lower E-factors. For example, an enzymatic process for producing an aroma ester, a related transformation, demonstrated a low E-factor of 4.76, highlighting the suitability of biocatalysis for industrial applications based on green chemistry principles. mdpi.com By optimizing synthetic pathways to minimize the use of auxiliary substances, recycle catalysts and solvents, and maximize atom economy, the production of this compound can be made significantly more sustainable.

Table 2: Application of Green Chemistry Principles to Alcohol Synthesis

| Principle | Traditional Method | Green Alternative | Key Advantages | Source(s) |

|---|---|---|---|---|

| Safer Solvents | Use of volatile organic solvents (e.g., THF, Dichloromethane). | Reduction in aqueous media (e.g., using TPGS-750-M). | Reduced VOC emissions, improved safety, less environmental impact. | rsc.orgresearchgate.net |

| Catalysis | Stoichiometric reducing agents (e.g., LiAlH₄). | Catalytic hydrogenation (e.g., Pt/TiO₂, Mn(I) catalysts) or transfer hydrogenation. | Higher atom economy, catalyst can be recycled, reduced waste. | nih.govnih.govacs.org |

| Use of Renewable Feedstocks / Biocatalysis | Chemical synthesis from petroleum-based starting materials. | Asymmetric reduction of 2'-fluoroacetophenone using dehydrogenases or whole-cell biocatalysts. | High selectivity, mild reaction conditions, use of renewable enzymes, reduced energy consumption. | nih.govresearchgate.net |

| Waste Reduction (E-Factor) | High E-factor due to stoichiometric reagents and solvent use. | Low E-factor through catalytic efficiency and waste minimization. | Less waste generated per kg of product, improved resource efficiency, lower disposal costs. | acs.orgchembam.commdpi.com |

Applications in Medicinal Chemistry and Pharmaceutical Development

2-Fluorophenethyl Alcohol as a Key Pharmaceutical Intermediatechemimpex.comlookchem.com

This compound, a fluorinated derivative of phenethyl alcohol, is recognized as a versatile and important intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comlookchem.com Its chemical structure, featuring a fluorine atom on the phenyl ring, provides unique properties that are leveraged by medicinal chemists to create novel therapeutic agents. chemimpex.com The presence of fluorine can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets. chemimpex.com This makes it a valuable component in the production of fine chemicals and agrochemicals as well. chemimpex.com

In the pharmaceutical industry, this compound serves as a crucial starting material or intermediate in multi-step syntheses of drug candidates. chemimpex.comlookchem.com Its application is particularly noted in the development of drugs aimed at treating neurological disorders. chemimpex.com The compound's structure allows for effective modifications that can lead to improved drug efficacy and selectivity, facilitating the creation of complex molecular architectures necessary for discovering new therapeutic agents. chemimpex.com Research and development pipelines utilize this alcohol to prepare derivatives for a range of biological investigations, including enzyme inhibition and receptor binding studies, which are fundamental to understanding and modulating biological processes. chemimpex.com For instance, it has been used as a synthetic intermediate to prepare phenethyl ester derivative analogs of gastrin's C-terminal tetrapeptide, which act as potent gastrin antagonists. chemicalbook.com

The utility of this compound extends to its role as a versatile building block, enabling the synthesis of structurally diverse molecules. chemimpex.comlookchem.com Its fluorinated phenethyl structure is a key component for creating new drugs with potentially enhanced properties like improved bioavailability and target selectivity. lookchem.com Researchers can modify the hydroxyl group or the aromatic ring to generate a library of compounds for screening against various therapeutic targets. This adaptability makes it a valuable asset in the synthesis of complex organic molecules for chemical, biological, and industrial research.

Exploration in Neurological Disorder Therapeutics

The unique characteristics of this compound have led to its specific exploration in the context of therapies for neurological conditions. Its derivatives have been synthesized and evaluated for their potential to interact with key targets in the central nervous system.

In the field of opioid receptor research, derivatives of this compound have been instrumental in creating potent new compounds. nih.govmdpi.com Researchers synthesized a series of (-)-5,9-Dimethyl-6,7-benzomorphan (normetazocine) derivatives, modifying the N-phenethyl moiety with various substituents to probe their effects on potency and efficacy at the mu-opioid receptor (MOR). nih.govresearchgate.net

One such derivative, (1R,5R,9R)-6,11-dimethyl-3-(2-fluorophenethyl)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocin-8-ol, was synthesized using a 2-fluorophenethyl group. nih.govmdpi.com This compound demonstrated subnanomolar potency at the MOR and was found to be a fully efficacious agonist in in-vitro assays measuring forskolin-induced cAMP accumulation. nih.govresearchgate.net Notably, this ortho-fluoro substituted compound was approximately 30 times more potent than morphine and also more potent than the unsubstituted N-phenethylnormetazocine, highlighting the significant impact of the fluorine substitution. nih.govmdpi.com The synthesis involved the N-alkylation of (-)-normetazocine with substituted N-phenethyl bromides. mdpi.com

| Compound | Substituent on N-phenethyl Moiety | Relative Potency Compared to Morphine | Efficacy (in vitro) |

|---|---|---|---|

| (1R,5R,9R)-6,11-dimethyl-3-(2-fluorophenethyl)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocin-8-ol | ortho-Fluoro | ~30x more potent | Fully efficacious |

| (1R,5R,9R)-6,11-dimethyl-3-(4-hydroxyphenethyl)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocin-8-ol | para-Hydroxy | ~40x more potent | Fully efficacious |

| N-phenethylnormetazocine | Unsubstituted | More potent than Morphine | Fully efficacious |

The search for new treatments for neurodegenerative diseases like Alzheimer's has focused on cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net In a study investigating the pharmacological properties of the traditional medicinal herb Paederia foetida, a methanolic extract (MEPF) was evaluated for its anticholinesterase and antioxidant activities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the MEPF revealed the presence of nine major bioactive compounds, one of which was identified as this compound, constituting 2.87% of the total identified compounds. researchgate.netresearchgate.net The extract demonstrated promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 103.55±1.27 μg/mL and 180.45±3.18 μg/mL, respectively. researchgate.net The study showed a dose-dependent increase in AChE inhibitory activity for the extract, which was not significantly different from the reference compound, galantamine. researchgate.net While this research points to the potential of the plant extract in managing neurological conditions, the specific contribution of this compound to the observed cholinesterase inhibition requires further investigation. researchgate.netresearchgate.net

| Compound | Percentage (%) |

|---|---|

| 3-hydroxy dodecanoic acid | 23.33 |

| 1,4,2,5 cyclohexanetetrol | 19.43 |

| phytol | 13.36 |

| neophytadiene | 12.09 |

| α-L-rhamnopyranose | 11.80 |

| glycerin | 10.95 |

| (Z)-Ethyl 3-(4-methoxyphenyl) acrylate | 3.98 |

| This compound | 2.87 |

| 3-Methylene-7,11-dimethyl-1-dodecene | 2.18 |

Applications in Positron Emission Tomography (PET) Tracer Developmentontosight.ai

Positron Emission Tomography (PET) is a powerful molecular imaging technique used for diagnosing diseases and monitoring treatment by visualizing biochemical processes. vu.nlrsc.org The development of novel PET tracers is crucial for targeting specific biological pathways. nih.gov The fluorophenethyl moiety is a structural component that has been incorporated into PET tracers. vu.nlrsc.org

The synthesis of these tracers often involves labeling with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]). The development of PET tracers containing a fluorophenethyl group has been reported, utilizing a multi-step synthesis. vu.nlrsc.org For example, the synthesis of an [18F]fluorophenethylamine building block has been achieved through a three-step process starting with the nucleophilic aromatic substitution of a trimethylammonium precursor to create [18F]fluorobenzaldehyde. vu.nlrsc.org This demonstrates the utility of fluorinated phenethyl structures as precursors for radiolabeled molecules designed for advanced medical imaging. The introduction of fluorine-18 into aliphatic side chains via nucleophilic substitution is a common strategy in PET tracer synthesis. mdpi.com

Contribution to Anticancer Agent Research

One area of investigation involves the synthesis of 6-acrylic phenethyl ester-2-pyranone derivatives. These compounds are designed based on the structures of known bioactive molecules like caffeic acid phenethyl ester (CAPE), which exhibits antitumor activities. nih.gov In a study exploring these derivatives, researchers synthesized a series of compounds and tested their cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer), C6 (glioma), MCF-7 (breast cancer), A549 (lung cancer), and HSC-2 (oral squamous carcinoma). nih.gov

Within this series, a derivative was synthesized using this compound. The resulting compound, (E)-2-(2-fluorophenethyl) 3-(4-methoxy-2-oxo-2H-pyran-6-yl)acrylate (referred to as 5m in the study), was evaluated for its anticancer potential. However, this specific derivative with the 2-fluoro group was found to be inactive against all the tested cancer cell lines. nih.gov This finding, while negative, is crucial for understanding the structural requirements for activity in this class of compounds.

Another line of research focuses on creating derivatives of caffeic acid esters with mono-substituted phenylethanols to investigate their antiproliferative activity. A systematic study of various derivatives was conducted against four human cancer cell lines: Hela, DU-145 (prostate cancer), MCF-7, and ECA-109 (esophageal carcinoma). lookchem.com The research highlighted that substituents on the phenylethanol portion could significantly modulate the compound's anticancer potency. lookchem.com

The table below summarizes the cytotoxic activity of a specific this compound derivative from the study on 6-acrylic phenethyl ester-2-pyranones.

Table 1: Cytotoxic Activity of a this compound Derivative

| Compound Name | Cancer Cell Line | Result |

|---|---|---|

| (E)-2-(2-fluorophenethyl) 3-(4-methoxy-2-oxo-2H-pyran-6-yl)acrylate | HeLa, C6, MCF-7, A549, HSC-2 | Inactive |

Data sourced from a study on 6-acrylic phenethyl ester-2-pyranone derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.org By making systematic chemical modifications to a compound, researchers can identify which structural features are essential for its desired pharmacological effects, such as anticancer activity, and which modifications enhance or diminish this activity. gardp.org

Similarly, SAR studies on caffeic acid ester derivatives with mono-substituted phenylethanols revealed significant trends. The research found that introducing electron-donating and hydrophobic substituents at the 2'-position of the phenylethanol segment could markedly improve the antiproliferative activity of the parent compound, caffeic acid phenethyl ester (CAPE). lookchem.com A 2'-propoxyl derivative, for instance, showed exceptional potency against Hela and DU-145 cancer cells. lookchem.com These findings underscore that modifications to the phenylethanol part of the molecule, the very component for which this compound serves as a precursor, are key to tuning the biological effect.

The table below outlines key SAR findings for anticancer derivatives related to the phenethyl alcohol scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Modification | Impact on Anticancer Activity |

|---|---|---|

| 6-acrylic phenethyl ester-2-pyranones | Ortho-substitution on the benzene (B151609) ring | Generally increased cytotoxic potency nih.gov |

| 6-acrylic phenethyl ester-2-pyranones | Substitution with 2-Fluoro group | Resulted in inactivity nih.gov |

| 6-acrylic phenethyl ester-2-pyranones | Substitution with 2-Bromo group | Showed activity against four cancer cell lines nih.gov |

| Caffeic acid phenethyl ester (CAPE) derivatives | Electron-donating & hydrophobic substituents at 2'-position | Significantly enhanced antiproliferative activity lookchem.com |

Data compiled from SAR studies on different classes of phenethyl alcohol derivatives. nih.govlookchem.com

Biological Activity and Mechanistic Investigations of 2 Fluorophenethyl Alcohol and Its Derivatives

In Vitro and In Vivo Pharmacological Evaluation of 2-Fluorophenethyl Alcohol Analogues

While comprehensive pharmacological data specifically for this compound is limited in publicly accessible literature, the evaluation of its analogues and other fluorinated compounds provides significant insights. The unique properties of fluorine, including its high electronegativity and small atomic size, can augment the potency, selectivity, and metabolic stability of drug candidates.

Fluorination is a common strategy to improve the pharmacological activity of various compounds. For instance, fluorinated analogues of the dual CB1R/CB2R agonist CRA13 have been synthesized and evaluated. These studies demonstrated that specific fluorinated derivatives exhibit stronger binding affinities to cannabinoid receptors compared to the non-fluorinated parent compound. This enhanced activity underscores the potential of fluorine substitution in modulating the pharmacological profiles of phenethyl alcohol derivatives.

The therapeutic potential of fluorinated compounds extends across various drug classes, including those targeting neurological disorders. 2-(2-Fluorophenyl)ethanol is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly for drugs aimed at neurological conditions, due to the enhanced biological activity conferred by the fluorine atom. chemimpex.com

Enzyme Inhibition Profiling, Including Histone Deacetylases and Cholinesterases

The inhibitory effects of this compound and its derivatives on various enzymes are of significant interest in drug discovery. The alcohol moiety and the fluorinated phenyl ring both contribute to the potential for enzyme interaction.

Histone Deacetylases (HDACs):

Fluorination is a key strategy in the design of histone deacetylase (HDAC) inhibitors. nih.govnih.gov The introduction of fluorine into the chemical structure of HDAC inhibitors can increase potency and selectivity towards specific HDAC isoforms. nih.govnih.gov While direct studies on this compound as an HDAC inhibitor are not prominent, the principles of fluorination in other HDAC inhibitors are relevant. For example, in a series of vorinostat (B1683920) derivatives, the introduction of a 1,2-difluoroethylene (B154328) unit was investigated. However, in some instances, fluorination can be detrimental to the inhibitory potency of HDAC inhibitors. mdpi.com For example, fluorinated analogs of Scriptaid, another HDAC inhibitor, generally showed reduced potency, although the effect was less pronounced for the HDAC6 isoform. mdpi.com

Cholinesterases:

Alcohols have been shown to inhibit cholinesterases. nih.gov Studies on methanol (B129727) and ethanol (B145695) have demonstrated that at low substrate concentrations, these alcohols can inhibit cholinesterase activity. nih.gov This inhibition is thought to occur by hindering the approach of the substrate to the enzyme's active site and the exit of products. nih.gov

Derivatives of phenethyl alcohol have also been explored for their anticholinesterase activity. In a study of phthalimide-based compounds, a derivative containing a 4-fluorophenyl moiety was identified as the most potent acetylcholinesterase inhibitor in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov

Table 1: Enzyme Inhibition by a 4-Fluorophenyl-Containing Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 4b (with 4-Fluorophenyl moiety) | Acetylcholinesterase | 16.42 ± 1.07 |

| Donepezil (Reference) | Acetylcholinesterase | 0.41 ± 0.09 |

Data sourced from a study on phthalimide-based acetylcholinesterase inhibitors. nih.gov

Receptor Binding Affinity and Selectivity Studies for Fluorinated Ligands

The presence of fluorine in a ligand can significantly influence its binding affinity and selectivity for biological receptors. This is attributed to fluorine's ability to alter the electronic properties and conformation of the molecule.

Numerous studies have demonstrated the successful application of fluorination in developing potent and selective receptor ligands. For example, a series of fluorinated 1-aryl-imidazole-4-yl-carboxamide derivatives were synthesized and evaluated for their binding to cannabinoid type 2 (CB2) receptors. One derivative, a 2-(3-fluoropropoxy)methyl-1H-imidazole, exhibited subnanomolar binding affinity (Ki = 0.29 nM) and excellent selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Similarly, fluorinated 2-oxoquinoline analogues have been developed as high-affinity and selective ligands for the CB2 receptor. nih.gov Some of these compounds have been identified as potent inverse agonists, which may have therapeutic applications in conditions like neuropathic pain and inflammation. nih.gov

Table 2: Receptor Binding Affinities of Fluorinated Ligands

| Compound Class | Target Receptor | Key Finding |

|---|---|---|

| Fluorinated 1-aryl-imidazole-4-yl-carboxamides | Cannabinoid Type 2 (CB2) | A 2-(3-fluoropropoxy)methyl-1H-imidazole derivative showed a Ki of 0.29 nM with >10,000-fold selectivity over CB1. nih.gov |

| Fluorinated 2-oxoquinoline analogues | Cannabinoid Type 2 (CB2) | One derivative displayed a Ki of 0.014 nM and over 262,000-fold selectivity for CB2. nih.gov |

Elucidation of Molecular and Cellular Mechanisms Underlying Biological Responses

The biological effects of phenethyl alcohol and its derivatives are often linked to their interactions with cellular membranes. Phenethyl alcohol (PEA) has been shown to disrupt the cellular permeability barrier in bacteria. nih.govresearchgate.netnih.gov This is considered a primary mechanism of its action, leading to secondary effects such as the inhibition of DNA synthesis. researchgate.netnih.gov

The proposed mechanism involves PEA partitioning into the bacterial membrane, which alters its structure and function. researchgate.net This leads to an increased uptake of certain compounds that are normally impermeable to the cell and can cause leakage of cellular components like potassium ions. researchgate.netnih.gov The disruption of the cell membrane is a key factor in the bacteriostatic and bactericidal activity of phenethyl alcohol.

Antimicrobial and Antibacterial Efficacy Studies of Novel Derivatives

Phenethyl alcohol itself is known for its antimicrobial properties and is used as a preservative in various products. researchgate.net It exhibits a selective inhibitory action, particularly against Gram-negative bacteria. researchgate.net The mechanism of this antibacterial action is linked to its ability to disrupt the cell membrane. nih.gov

The incorporation of fluorine into molecules is a known strategy to enhance antimicrobial activity. researchgate.net Fluorinated derivatives of various heterocyclic compounds have shown promising antibacterial and antifungal activities. For instance, novel chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antimicrobial properties. nih.gov In one study, a chalcone derivative with a trifluoromethoxy group and an indole (B1671886) ring showed significant antimicrobial activity. nih.gov

While specific studies on the antimicrobial efficacy of a wide range of this compound derivatives are not extensively documented in readily available literature, the known antimicrobial properties of phenethyl alcohol and the enhancing effect of fluorination suggest that such derivatives are promising candidates for the development of new antimicrobial agents.

Table 3: Antibacterial Activity of Phenethyl Alcohol (PEA)

| Bacterial Strain | IC (Inhibitory Concentration) (mM) | BC (Bactericidal Concentration) (mM) |

|---|---|---|

| Escherichia coli | 45 | 180 |

| Pseudomonas aeruginosa | 45 | 180 |

| Staphylococcus aureus | 22.5 | 90 |

| Enterococcus faecium | 45 | 180 |

Data from a study on the antibacterial activity of phenethyl alcohol. nih.gov

Derivatives and Analogues of 2 Fluorophenethyl Alcohol

Design and Synthesis of Novel Fluorinated Phenethyl Alcohol Derivatives and Their Heterocyclic Analogues

The structural framework of 2-fluorophenethyl alcohol serves as a valuable building block in medicinal chemistry and materials science, lending itself to the design and synthesis of a diverse array of derivatives. chemimpex.com As a synthetic intermediate, it is utilized in the preparation of analogues of biologically active molecules. chemdad.comchemicalbook.comchemicalbook.com Synthetic strategies focus on modifying the core structure to introduce new functionalities, alter physicochemical properties, or incorporate the fluorinated phenyl moiety into larger, more complex scaffolds, including heterocyclic systems.

A primary method for creating derivatives involves the direct functionalization of the aromatic ring. Metalation of 2-(fluorophenyl)ethanols, followed by trapping with an electrophile like CO2 (carboxylation), has been shown to be an effective, regioselective, and economical route to produce novel fluorobenzoic acid derivatives. researchgate.net Protecting the alcohol group, for instance as a triisopropylsilyl (TIPS) ether, can improve reaction yields compared to the unprotected alcohol. researchgate.net Another key synthetic approach is the direct modification of the alcohol group. Deoxyfluorination of alcohols using reagents like PhenoFluor allows for the predictable and selective incorporation of additional fluorine atoms into complex molecules under mild conditions. ucla.edu

The synthesis of heterocyclic analogues often involves multi-step sequences where a fluorinated precursor, such as a fluorobenzaldehyde, is incorporated. For example, in syntheses related to the drug Rosiglitazone, 4-fluorobenzaldehyde (B137897) undergoes a nucleophilic aromatic substitution (SNAr) reaction, which is a key step in building the final molecule containing both pyridine (B92270) and thiazolidinedione heterocyclic rings. beilstein-journals.org Similarly, fluorinated building blocks can be used in cascade reactions to assemble complex heterocyclic systems like 2-aminothiophenes. researchgate.net Other novel heterocyclic systems, such as α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) motifs, have been synthesized through catalyst-free reactions of precursors like 3-(trifluoroacetyl)coumarin. nih.gov Bimetallic relay catalysis, using copper and ruthenium, has enabled the stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles from allenic alcohols and α-fluoro azaaryl acetamides. acs.org

The table below summarizes various synthetic strategies for creating derivatives of this compound.

Table 1: Synthetic Strategies for this compound Derivatives

| Strategy | Reagents/Precursors | Type of Derivative/Analogue | Reference |

|---|---|---|---|

| Metalation/Carboxylation | Organolithium reagents, CO2 | Fluorobenzoic acids | researchgate.net |

| Deoxyfluorination | PhenoFluor, PyFluor | Polyfluorinated analogues | ucla.edu |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzaldehyde, N-methylethanolamine | Pyridine and thiazolidinedione heterocycles | beilstein-journals.org |

| Cascade Cyclization | 2-Ynals, Thioamides | 2-Aminothiophenes | researchgate.net |

| Relay Catalysis | Allenic alcohols, α-fluoro azaaryl acetamides | Chiral N-heterocycles | acs.org |

| Catalyst-Free Addition | 3-(Trifluoroacetyl)coumarin, Pyrrole | Coumarin-bearing tertiary alcohols | nih.gov |

Influence of Fluorine Substitution on Molecular Interactions and Biological Function

The substitution of hydrogen with fluorine in the phenethyl alcohol scaffold profoundly influences the molecule's properties and its interactions at a molecular level, a strategy widely employed in drug design. tandfonline.comingentaconnect.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form weak non-covalent interactions—can enhance pharmacokinetic profiles, metabolic stability, and binding affinity for biological targets. tandfonline.combohrium.com

Molecular Interactions: The electronegativity of fluorine alters the electron distribution of the aromatic ring, influencing its quadrupolar and dipolar interactions. nih.gov This allows the fluorinated ring to engage in favorable non-covalent interactions with protein receptors, including C-F···H, C-F···π, and C-F···πF contacts. nih.govstrath.ac.uk While individual interactions are modest, their cumulative effect can significantly increase binding affinity, often by up to 1.3 kcal/mol. nih.gov Fluorine substitution can also modulate hydrogen bonding. Studies on alcohol-amine complexes have shown that fluorinated alcohols like trifluoroethanol form stronger hydrogen bonds compared to their non-fluorinated counterparts, a result of the fluorine atoms making the hydroxyl proton more acidic. nih.gov The sensitivity of the 19F nuclear magnetic resonance (NMR) signal to the local electrostatic environment makes fluorine a useful probe for studying these subtle nonbonding interactions within biomolecules. nih.gov

Physicochemical and Biological Properties: Fluorination significantly impacts key physicochemical properties relevant to biological function.

Lipophilicity: Introducing fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and affect hydrophobic interactions with receptors. ingentaconnect.comresearchgate.net

Metabolic Stability: Placing fluorine at a metabolically labile site can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the compound's half-life. tandfonline.combohrium.com

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of adjacent nitrogen atoms. tandfonline.combohrium.com This change can improve bioavailability by increasing the proportion of the neutral species that can permeate membranes. tandfonline.com

Molecular Conformation: The presence of a fluorine substituent can alter the preferred conformation of a molecule, which can have significant implications for its ability to bind to a specific receptor site. bohrium.com

The table below summarizes the key effects of fluorine substitution.

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Consequence | Reference |

|---|---|---|---|

| Binding Affinity | Enables novel non-covalent interactions (C-F···X) and strengthens hydrogen bonds. | Can increase binding affinity to target proteins. | nih.govnih.gov |

| Metabolic Stability | Blocks metabolically labile sites from enzymatic oxidation. | Increases in vivo half-life and duration of action. | tandfonline.combohrium.com |

| Lipophilicity | Generally increases the hydrophobicity of the molecule. | Can improve membrane permeation and hydrophobic interactions. | ingentaconnect.comresearchgate.net |

| pKa | Lowers the pKa of nearby acidic groups and reduces the basicity of amines. | Alters ionization state, potentially improving bioavailability. | tandfonline.combohrium.com |

| Molecular Conformation | Influences the preferred three-dimensional shape of the molecule. | Can lock the molecule into a more biologically active conformation. | bohrium.com |

Conformationally Restricted Analogues and Their Stereochemical Impact

Restricting the conformational flexibility of a molecule is a powerful strategy in drug design to lock it into a bioactive conformation, thereby increasing potency and selectivity for its target. For analogues of this compound, this can be achieved by introducing cyclic constraints on the phenethyl side chain. Methodologies used for restricting peptide structures can be conceptually applied here, such as replacing the core structure with cyclic moieties like 2-aminoindan-2-carboxylic acid (Aic) or 2-aminotetralin-2-carboxylic acid (Atc), which effectively incorporate the phenyl ring into a rigid cyclic system. nih.gov Such modifications reduce the number of accessible conformations, which can lead to a more favorable entropy of binding.

The introduction of fluorine itself has a significant stereochemical impact. Because of its unique size and electronegativity, a fluorine substituent can alter the preferred molecular conformation compared to its hydrogenated analogue. bohrium.com This can influence how the molecule presents its key interacting groups to a biological receptor.

Furthermore, the synthesis of fluorinated analogues allows for the precise installation of stereocenters. The stereoselective synthesis of specific isomers is crucial, as different enantiomers or diastereomers of a drug often have vastly different biological activities. For instance, asymmetric reactions can be designed to install fluorine at a stereogenic center, creating specific C-F quaternary stereocenters or stereodefined fluoroalkenes (Z or E isomers). acs.org The dehydroxyfluorination of chiral allylic alcohols has been studied to understand the stereochemical outcome of such reactions. researchgate.net These reactions often proceed through an SN1-like mechanism involving a carbocation intermediate, where the fluoride (B91410) ion attacks from the least hindered face, leading to a predominant diastereoisomer. researchgate.net This highlights that the choice of fluorinating reagent and substrate stereochemistry is critical in controlling the stereochemical outcome of the final product.

Synthesis and Evaluation of Prodrugs and Targeted Delivery Systems Incorporating this compound Moieties

The hydroxyl group of this compound provides a convenient handle for its incorporation into prodrugs and targeted delivery systems. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often used to overcome poor physicochemical properties or to achieve targeted release.

Prodrug Synthesis: For alcohols, a common prodrug strategy involves masking the polar hydroxyl group with an ester linkage. nih.govresearchgate.net These ester-based prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the parent alcohol. Different ester promoieties can be used to tune the rate of release and the stability of the prodrug. For example, a simple acetate (B1210297) ester or a more complex benzyl (B1604629) ether linkage connected to an ester can be employed. nih.gov The latter often shows superior kinetics and aqueous stability compared to a direct ester linkage. nih.gov These strategies can be directly applied to this compound to enhance its delivery characteristics.

Table 3: Prodrug Strategies for Release of Alcohols

| Linkage Type | Release Mechanism | Key Features | Reference |

|---|---|---|---|

| Direct Ester | Esterase-mediated hydrolysis | Simple, common approach. | nih.govresearchgate.net |

| Carbonate | Esterase-mediated hydrolysis | Can be used to link two molecules or as a simple promoiety. | researchgate.net |

| Benzyl Ether with Ester | Esterase cleavage triggers self-immolative release of the alcohol. | Generally offers superior stability and release kinetics. | nih.gov |

Targeted Delivery Systems: Beyond simple prodrugs, this compound moieties can be incorporated into sophisticated targeted delivery systems. One such approach is the development of antibody-drug conjugates (ADCs). In this system, the alcohol-containing payload is attached to an antibody via a specialized linker. nih.gov The antibody directs the conjugate to specific cells (e.g., cancer cells) that express a target antigen. Once bound, the ADC is internalized, and the linker is cleaved, releasing the active drug payload directly inside the target cell. Linkers sensitive to specific enzymes, such as sulfatases, have been designed for the efficient release of alcohol-containing molecules. nih.gov

Another area of targeted application involves the use of the fluorine atom itself. The radioisotope fluorine-18 (B77423) (18F) is a positron emitter widely used in Positron Emission Tomography (PET) imaging. nih.gov Synthetic methods have been developed for the direct deoxy-radiofluorination of alcohols to produce 18F-labeled tracers. nih.gov An 18F-labeled version of this compound or its derivatives could be synthesized and used as a PET imaging agent to study biological processes or visualize the distribution of a drug in vivo, representing a form of molecularly targeted imaging.

Analytical Methodologies and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Analysis

¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments within the 2-Fluorophenethyl alcohol molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The aromatic protons appear in the downfield region (typically 7.0-7.3 ppm) due to the deshielding effect of the benzene (B151609) ring. Their splitting patterns are complex due to coupling with each other and with the fluorine atom. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain appear as triplets, a result of coupling to their adjacent methylene neighbors. The protons on the carbon adjacent to the electronegative oxygen atom (CH₂OH) are more deshielded and appear further downfield (around 3.8 ppm) than the protons adjacent to the aromatic ring (CH₂Ar, around 2.9 ppm). libretexts.org The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature. hw.ac.uk

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically appear between 115 and 140 ppm. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) and its chemical shift is significantly influenced by the fluorine's high electronegativity. libretexts.orgoregonstate.edu The carbons of the ethyl side chain are found in the upfield region; the carbon bonded to the hydroxyl group (C-OH) appears around 60-65 ppm, while the other side-chain carbon (C-Ar) is observed at a lower chemical shift. libretexts.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Ar-H | ¹H | 7.0 - 7.3 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| -CH₂OH | ¹H | ~ 3.8 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| Ar-CH₂- | ¹H | ~ 2.9 | Triplet (t) | Coupled to adjacent -CH₂- group. |

| -OH | ¹H | Variable (e.g., 1.5-4.0) | Broad Singlet (br s) | Shift is concentration and solvent dependent. |

| C-F | ¹³C | ~ 160 | Doublet (d) | Large ¹JCF coupling. |

| Ar-C (other) | ¹³C | 115 - 140 | Multiple signals | Some signals may show smaller C-F couplings. |

| -CH₂OH | ¹³C | ~ 61 | - | Carbon adjacent to the hydroxyl group. |

Note: The values presented are typical and can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine-Containing Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable and highly specific analytical tool. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. alfa-chemistry.com ¹⁹F NMR spectra are characterized by a wide chemical shift range, which minimizes the likelihood of signal overlap. huji.ac.il For this compound, the spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift for an aryl fluoride (B91410) typically falls within the range of +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu The precise shift provides information about the electronic environment of the fluorine atom, and its multiplicity can reveal couplings to nearby protons on the aromatic ring. nih.gov

Two-Dimensional NMR Techniques for Complex Structures

To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the two methylene (-CH₂-) signals of the ethyl chain, confirming their connectivity. It would also reveal the coupling network among the four protons on the aromatic ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is used to definitively assign which proton signal corresponds to which carbon signal. For example, it would link the proton signal at ~3.8 ppm to the carbon signal at ~61 ppm (-CH₂OH) and the proton signal at ~2.9 ppm to the carbon at ~37 ppm (Ar-CH₂-). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the protons of the Ar-CH₂- group to the aromatic carbons, confirming the attachment of the ethyl chain to the ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular weight of the compound is 140.15 g/mol . An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 140.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of the fluorobenzyl radical (•CH₂-C₆H₄F) to produce a resonance-stabilized cation at m/z 31 ([CH₂OH]⁺). This peak is often prominent for primary alcohols. libretexts.orgyoutube.com

Tropylium Ion Formation: A common fragmentation for compounds with a benzyl (B1604629) group is the cleavage of the beta-carbon bond to form a stable fluorotropylium cation at m/z 109. This fragment is often the base peak in the spectrum.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z 122 (M-18). youtube.com

Loss of HF: Fluorinated aromatic compounds can sometimes lose a molecule of hydrogen fluoride (20 amu), which would result in a peak at m/z 120 (M-20). whitman.edu

Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 140 | Molecular Ion (M⁺) | [C₈H₉FO]⁺ | Confirms molecular weight. |

| 122 | [M - H₂O]⁺ | [C₈H₇F]⁺ | Loss of water (dehydration). |

| 109 | Fluorotropylium ion | [C₇H₆F]⁺ | Often the base peak. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrations. mdpi.com

Analysis of Functional Group Vibrations and Molecular Conformations

The FT-IR and Raman spectra of this compound are complementary and provide key information about its structure.

O-H Stretch: A prominent, strong, and broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding. libretexts.orgupi.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretches: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the fingerprint region, typically around 1050 cm⁻¹. vscht.cz

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the 1100-1300 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 740-780 cm⁻¹ region can help confirm the ortho-substitution pattern on the benzene ring.

Raman spectroscopy, which relies on changes in polarizability, is particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. researchgate.netresearchgate.net Analysis of these vibrational modes can also provide insights into the molecule's preferred conformations in different states. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | FT-IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium |

| C-F Stretch | FT-IR | 1100 - 1300 | Strong |

| C-O Stretch | FT-IR | ~ 1050 | Strong |

Hydrogen Bonding Studies and Hydration Effects

The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a fluorine atom, a potential weak hydrogen bond acceptor, makes the study of intramolecular and intermolecular interactions in this compound a subject of significant interest. Spectroscopic and computational methods are the primary tools for elucidating these interactions.

Spectroscopic Analysis:

Infrared (IR) spectroscopy is a powerful technique for studying hydrogen bonding in alcohols. libretexts.org The O-H stretching vibration provides direct insight into the degree of association. libretexts.org

Free Hydroxyl Group: In a very dilute solution in a nonpolar solvent, where intermolecular hydrogen bonding is minimized, the alcohol exhibits a sharp, distinct absorption band for the "free" O-H stretch, typically in the range of 3600-3700 cm⁻¹. libretexts.orgquora.com

Hydrogen-Bonded Hydroxyl Group: In a pure liquid state or in concentrated solutions, intermolecular hydrogen bonding causes the O-H bond to weaken. quora.com This results in a downward shift in the absorption frequency to a broad, intense band, usually centered around 3300-3400 cm⁻¹. libretexts.org The breadth of this band is due to the sample existing as a mixture of various-sized molecular aggregates (dimers, trimers, etc.), leading to a wide range of hydrogen bond strengths. libretexts.org

Intramolecular Hydrogen Bonding:

A key structural question for this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom (OH···F). While research specifically on this compound is limited, studies on the closely related compound, 2-fluorobenzyl alcohol, provide valuable insights through computational analysis. nih.gov The flexible ethyl group in this compound allows the molecule to adopt various conformations, some of which may bring the -OH and -F groups into proximity.

Hydration Effects:

The solvation of this compound in water involves the interplay of hydrophobic and hydrophilic interactions. The ethyl and phenyl groups constitute the hydrophobic portion, while the hydroxyl group is hydrophilic. In aqueous solutions, water molecules are expected to form a structured hydration shell around the molecule. The hydration of ethanol (B145695) is often described as "hydrophobic hydration," where the water's hydrogen-bond network restructures to accommodate the nonpolar alkyl group. researchgate.net The fluorination of alcohols can influence their solvation properties. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can alter the hydrogen bond network of water, affecting the solvation of nearby molecules. researchgate.net

| Interaction Type | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Rationale for Shift |

|---|---|---|---|

| Free O-H (non-hydrogen bonded) | 3600 - 3700 | Sharp, narrow | Unperturbed O-H bond vibration. |

| Intermolecular O-H···O (hydrogen bonded) | 3300 - 3400 | Broad, strong | Weakening of the O-H bond due to hydrogen bonding lowers the vibrational frequency. quora.com |

| Intramolecular O-H···F (potential) | ~3500 - 3600 | Sharp, concentration-independent | Generally weaker than O-H···O bonds, resulting in a smaller frequency shift from the free O-H. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

Purity Assessment:

The purity of a this compound sample can be quantified by separating the main compound from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram gives a measure of its purity.

Gas Chromatography (GC): Given its volatility, GC is a highly suitable method for the analysis of this compound. A sample is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robust response to organic compounds. For identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). phcogj.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for purity analysis. academicjournals.org Separation occurs based on the analyte's polarity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A UV detector is suitable for detection, as the phenyl group in this compound absorbs UV light. nih.gov

Reaction Monitoring:

Both GC and HPLC can be used to monitor the progress of a chemical reaction in real-time or near-real-time. Small aliquots are taken from the reaction mixture at various time points and analyzed. This allows chemists to track the consumption of starting materials and the formation of the product. Such monitoring is crucial for optimizing reaction conditions like temperature, time, and catalyst loading to maximize yield and minimize byproduct formation. sepscience.com For instance, in the synthesis of this compound via the reduction of 2-fluorophenylacetic acid, chromatography can be used to determine the point at which all the starting acid has been converted to the desired alcohol.

| Parameter | Typical Condition |

|---|---|

| Column | SH-Rxi-5Sil-MS (or similar 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.5 mL/min |

| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) |

| Injector Temp. | 250°C |

| Detector | FID or MS |

| Detector Temp. | 280°C (FID) |

| Parameter | Typical Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic; 50:50 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, which allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Molecular Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles of the ethyl alcohol side chain relative to the fluorophenyl ring.

Intermolecular Interactions: The specific hydrogen bonding network in the crystal lattice. It would reveal how neighboring molecules interact, for example, whether they form chains or cyclic motifs through O-H···O hydrogen bonds.

Packing Arrangement: How the molecules are arranged in the unit cell, providing insights into crystal packing forces.

As of this writing, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, indicates that the crystal structure of this compound has not been reported. cam.ac.uk The primary challenge in such a study is often the initial step of growing a single crystal of sufficient size and quality for diffraction analysis.

Computational and Theoretical Chemistry Studies of 2 Fluorophenethyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. DFT methods are used to determine the electron density of a system, from which various molecular properties can be derived. For aromatic compounds like 2-fluorophenethyl alcohol, DFT calculations can elucidate the effects of the fluorine substituent on the electronic structure of the benzene (B151609) ring and the ethyl alcohol side chain.

DFT calculations can predict key electronic descriptors that are crucial for understanding a molecule's reactivity. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Atomic Charges: DFT can calculate the partial charge on each atom, providing further insight into the molecule's polarity and reactivity.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule.

While specific DFT studies on this compound are not abundant in the literature, research on closely related molecules, such as ortho-fluorinated 2-phenylethylamine, demonstrates the utility of these methods. acs.orgnih.gov In such studies, DFT calculations, often at the B3LYP or ωB97X-D level of theory with basis sets like 6-311++G(d,p), are employed to accurately predict vibrational frequencies and analyze noncovalent interactions. acs.orgnih.gov

Table 1: Key Molecular Properties of this compound Predictable by DFT

| Property | Significance in Drug Discovery |

| HOMO Energy | Indicates the susceptibility of the molecule to electrophilic attack. A higher HOMO energy suggests greater reactivity. |

| LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy suggests greater reactivity. |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | Influences the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, identifying regions prone to electrostatic interactions with receptors or enzymes. |

This table is illustrative of the types of data generated from DFT calculations and their relevance.

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformer analysis aims to identify the different stable spatial arrangements of the atoms in a molecule and their relative energies. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy of the system as a function of its geometry.

Computational methods, particularly DFT, are used to calculate the energies of various conformations. By systematically rotating the rotatable bonds in the molecule (e.g., the C-C bond of the ethyl group and the C-O bond of the alcohol), a detailed PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For this compound, the orientation of the ethyl alcohol side chain relative to the fluorinated benzene ring is of particular interest. The fluorine atom can influence the conformational preferences through steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. A thorough conformer analysis would reveal the most stable, low-energy conformations that are likely to be biologically relevant. Studies on similar molecules, like ortho-fluorinated 2-phenylethylamine, have shown that the gauche conformer is the most stable. acs.orgnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, it is essential to study its interactions with specific protein targets. Molecular docking and molecular dynamics simulations are powerful computational techniques for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can provide valuable information about:

Binding Pose: The most likely three-dimensional arrangement of the ligand in the receptor's active site.

Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Binding Affinity: A numerical score that estimates the strength of the interaction, which can be used to rank potential drug candidates.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

An MD simulation can reveal:

Stability of the Binding Pose: Whether the initial binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Conformational Flexibility: How the ligand and the protein adapt to each other's presence.

Role of Water Molecules: The influence of surrounding water molecules on the stability of the complex.

MD simulations are computationally intensive but provide a more realistic representation of the biological environment. bas.bg

In Silico Prediction of Biological Activities and ADMET Properties

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have the desired biological effects and a favorable pharmacokinetic profile. In silico methods can predict these properties, saving time and resources.

The biological activity of a compound can be predicted using various chemoinformatic approaches, including ligand-based and structure-based virtual screening. qima-lifesciences.com These methods rely on databases of known active compounds and their targets to predict the potential activities of new molecules.